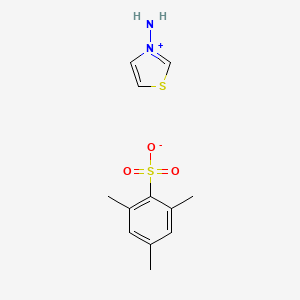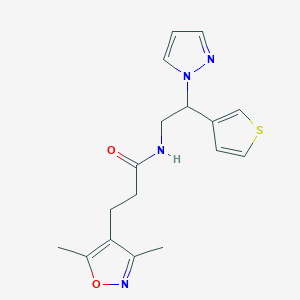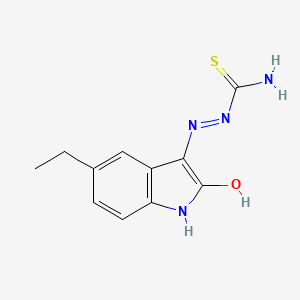![molecular formula C18H18FNO6 B2653961 [2-(2-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate CAS No. 808106-13-0](/img/structure/B2653961.png)
[2-(2-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in various areas of research, including pharmacology, biochemistry, and medicinal chemistry.
Aplicaciones Científicas De Investigación
PET Imaging Probes for Alzheimer's Disease
One notable application of compounds related to "[2-(2-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate" is in the development of Positron Emission Tomography (PET) imaging probes for Alzheimer's disease. Research led by Cui et al. (2012) synthesized and evaluated two radiofluoro-pegylated phenylbenzoxazole derivatives for imaging cerebral β-amyloid plaques. These compounds showed high affinity for Aβ(1-42) aggregates and demonstrated potential as PET agents for detecting Aβ plaques in the living human brain, suggesting a promising avenue for Alzheimer's disease diagnosis and research (Cui et al., 2012).
Antifungal Activities
Another application is found in the synthesis of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, which have demonstrated good antifungal activities. Xu et al. (2007) reported that these compounds showed high inhibitory effects on the growth of various fungi, suggesting their potential use as antifungal agents (Xu et al., 2007).
Binge Eating Disorder Treatment
Research on orexin-1 receptor mechanisms by Piccoli et al. (2012) in a model of binge eating in female rats has explored the effects of certain compounds on compulsive food consumption. The study suggests that selective antagonism at OX1R could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Organocatalytic Asymmetric Synthesis
The organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, as developed by Li, Lin, and Du (2019), is a significant application in medicinal chemistry. This method affords various seven-member cyclic amines containing chiral tetrasubstituted C‒F stereocenters with excellent yields and selectivities, highlighting its importance in the synthesis of pharmacophores (Li, Lin, & Du, 2019).
Environmental Tracers
Studies on the transport properties of fluorobenzoate tracers within highly weathered sediments, as investigated by Seaman (1998), provide insights into the environmental behavior of such compounds. This research has implications for understanding the mobility and sorption characteristics of fluorobenzoates in soil and groundwater systems, which is critical for their use as hydrologic tracers (Seaman, 1998).
Propiedades
IUPAC Name |
[2-(2-fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO6/c1-23-14-8-11(9-15(24-2)17(14)25-3)18(22)26-10-16(21)20-13-7-5-4-6-12(13)19/h4-9H,10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGVGOKIURZUFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-hydroxy-3-methyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2653878.png)


![2-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2653882.png)
![6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxamide](/img/structure/B2653883.png)

![N-(2,5-dimethylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2653886.png)




![8-(2-hydroxyphenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2653896.png)

